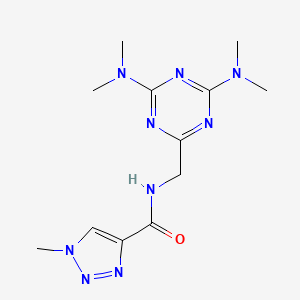![molecular formula C24H21N5O3S B2486008 4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid CAS No. 726165-11-3](/img/structure/B2486008.png)
4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid is a complex organic compound that belongs to the class of benzoic acids, which are derivatives of benzene with one or more carboxylic acid groups. This compound is characterized by its unique structure comprising an ethylphenyl group, a pyridinyl ring, and a triazole moiety linked by a sulfanyl bridge to an acetamido-benzene framework. This structure endows the compound with distinctive chemical and physical properties, making it significant in various fields such as medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid involves multi-step organic reactions. A typical synthetic route may include:
Formation of the 1,2,4-Triazole Ring: : This often starts with the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Bridge: : Thiol-containing compounds are introduced in a substitution reaction to link the triazole ring with other molecular fragments.
Coupling with Acetamidobenzoic Acid: : This step typically involves peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond between the triazole-thioether fragment and the benzoic acid derivative.
Industrial Production Methods
For industrial production, scalable processes often involve optimizing the reaction conditions to ensure high yield and purity. This includes:
Controlling reaction temperature and time.
Utilizing catalysts to speed up the reactions.
Employing purification techniques like crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, converting sulfides to sulfoxides or sulfones.
Reduction: : The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Reagents such as sodium hydride or potassium carbonate are often used to deprotonate the compound, enabling nucleophilic substitution.
Major Products Formed
The products of these reactions vary but typically include:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Aryl ethers or thiols: from substitution reactions.
科学的研究の応用
The compound 4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid has wide-ranging applications:
In Chemistry: : As a building block for creating complex molecules and polymers.
In Biology: : As a potential inhibitor for enzymes or receptors due to its triazole moiety.
In Medicine: : Investigated for its pharmacological properties, including antimicrobial and anticancer activities.
In Industry: : Used in the development of new materials with specific chemical properties.
作用機序
The mechanism by which this compound exerts its effects often involves:
Molecular Targets: : The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity.
Pathways: : It may interfere with cellular pathways involving oxidative stress or signal transduction, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
4-(2-{[4-(4-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid: .
4-(2-{[4-(4-propylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid: .
Uniqueness
Compared to similar compounds, 4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid stands out due to:
Ethylphenyl Group: : Provides distinct steric and electronic effects.
Pyridin-4-yl Position: : Offers different binding properties and reactivity compared to other positional isomers.
Sulfanyl Bridge: : Adds a unique chemical handle for further functionalization.
特性
IUPAC Name |
4-[[2-[[4-(4-ethylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-2-16-3-9-20(10-4-16)29-22(17-11-13-25-14-12-17)27-28-24(29)33-15-21(30)26-19-7-5-18(6-8-19)23(31)32/h3-14H,2,15H2,1H3,(H,26,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKGWGCZFCXNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]quinolin-8-ol](/img/structure/B2485927.png)


![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2485931.png)

![methyl 6-acetyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485936.png)
![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2485937.png)
![N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2485940.png)

![1-[(4-chlorophenyl)methyl]-3-(3-cyclopropyl-3-hydroxypropyl)urea](/img/structure/B2485945.png)


